![molecular formula C14H9BrN2O3S B360790 N-[4-(6-溴-2-氧代-2H-香豆素-3-基)-1,3-噻唑-2-基]乙酰胺 CAS No. 313956-42-2](/img/structure/B360790.png)

N-[4-(6-溴-2-氧代-2H-香豆素-3-基)-1,3-噻唑-2-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

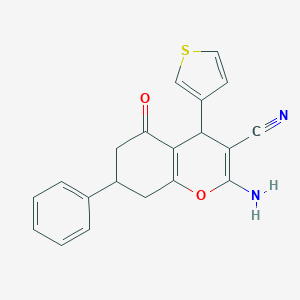

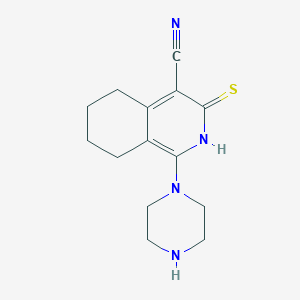

N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been synthesized using several methods.

科学研究应用

抗HIV活性

合成和评估N-[4-(6-溴-2-氧代-2H-香豆素-3-基)-1,3-噻唑-2-基]乙酰胺衍生物在抗击HIV方面显示出潜力。Bhavsar等人(2011年)合成了一系列新颖的衍生物,并使用MTT方法评估了它们的抗HIV活性。值得注意的是,一些化合物对野生型HIV-1表现出中等到强效的活性,其中一种衍生物特别有效,展示了该化合物在抗HIV治疗中的潜力(Bhavsar et al., 2011)。

抗微生物活性

Darwish等人(2014年)的研究旨在合成含有磺胺基团的新杂环化合物,适用于抗微生物剂。他们的工作导致了衍生物的创造,显示出对细菌和真菌菌株都有良好效果,突显了该化合物在抗微生物应用中的多功能性(Darwish et al., 2014)。

抗氧化和抗雌激素活性

该化合物的结构也被研究其抗氧化性能。Al-Amiery等人(2016年)合成了新的香豆素并进行了量子化学研究,表明了潜在的抗氧化应用。这些发现表明了该化合物在对抗与氧化应激相关的疾病中的实用性(Al-Amiery et al., 2016)。此外,Almutairi等人(2020年)探索了某些衍生物的抗雌激素活性,发现其中一些表现出显著活性,为开发新型非类固醇抗雌激素提供了途径(Almutairi et al., 2020)。

作用机制

Target of Action

Similar compounds have been known to exhibit antimicrobial activity , suggesting that their targets could be key proteins or enzymes in microbial organisms.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit bacterial dna gyrase , an enzyme involved in DNA replication and transcription. This inhibition could potentially lead to the disruption of these processes, thereby exerting an antimicrobial effect.

Result of Action

Based on the potential antimicrobial activity of similar compounds , it can be inferred that the compound may lead to the disruption of essential cellular processes in microbial organisms, resulting in their death or growth inhibition.

生化分析

Biochemical Properties

N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including serine proteases and bacterial enzymes. The compound’s interaction with these biomolecules often involves inhibition or modulation of their activity, which can lead to various therapeutic effects. For instance, it has been identified as a potential inhibitor of NS2B/NS3 DENV flavivirus serine protease, which is crucial for the replication of the dengue virus .

Cellular Effects

N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide exhibits notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and survival of bacterial cells, making it a potential antibacterial agent. Additionally, its impact on cell signaling pathways may contribute to its antiviral and anticancer properties .

Molecular Mechanism

The molecular mechanism of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to fit into the active sites of target enzymes, thereby inhibiting their activity. This inhibition can disrupt vital biochemical pathways in pathogens, leading to their death or reduced virulence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to adaptive responses in cells, potentially altering their sensitivity to the compound .

Dosage Effects in Animal Models

The effects of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include damage to vital organs, disruption of metabolic processes, and alterations in normal physiological functions. Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its adverse effects .

Metabolic Pathways

N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioavailability. The compound’s ability to reach its target sites within the body is essential for its therapeutic efficacy. Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to exert its effects on intracellular targets .

Subcellular Localization

The subcellular localization of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules. Post-translational modifications and targeting signals can influence the compound’s localization, thereby affecting its efficacy. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

N-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O3S/c1-7(18)16-14-17-11(6-21-14)10-5-8-4-9(15)2-3-12(8)20-13(10)19/h2-6H,1H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMVZSJZCGICPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-Phenyltetrazol-5-yl)methyl]morpholine](/img/structure/B360715.png)

![3-amino-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B360717.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B360719.png)

![7-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B360761.png)

![3-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B360827.png)

![5-(2-furyl)-N-(3-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B360836.png)